molecular formula C20H26Cl2N2O3 B6074027 N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide;hydrochloride

N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide;hydrochloride

Cat. No.: B6074027
M. Wt: 413.3 g/mol
InChI Key: RSXPMKDUSAVDLB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide;hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a methylamino propanamide moiety. It is commonly used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3.ClH/c1-23(12-10-15-4-9-18(25-2)19(14-15)26-3)13-11-20(24)22-17-7-5-16(21)6-8-17;/h4-9,14H,10-13H2,1-3H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXPMKDUSAVDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide;hydrochloride typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethoxyphenethylamine to form an intermediate amide.

    Methylation: The intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to pain perception, inflammation, and cellular metabolism.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide: Lacks the methyl group on the amino moiety.

    N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide: Without the hydrochloride salt form.

Uniqueness:

  • The presence of the methyl group and the hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

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